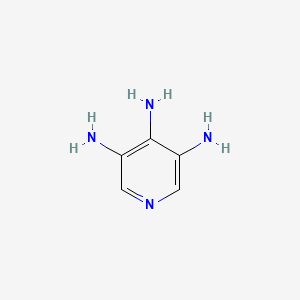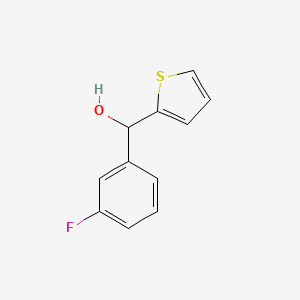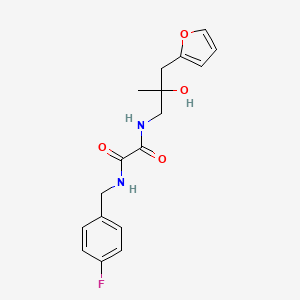![molecular formula C14H9Cl2N3OS B2875729 2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896334-05-7](/img/structure/B2875729.png)
2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule. It contains a pyridotriazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and are often found in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones have been synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH .科学的研究の応用
Antiproliferative Agent Development
Compounds with the pyrido[1,2-a][1,3,5]triazin-4-one core, such as the one , have been identified for their potential antiproliferative properties . This makes them valuable in the development of new cancer therapies. Researchers can explore the efficacy of this compound in inhibiting the growth of cancer cells in vitro and in vivo.
Antimicrobial Research
The dichlorophenyl group present in the compound suggests that it may exhibit antimicrobial activity . This could be particularly useful in the search for new antibiotics or disinfectants, especially given the rise of antibiotic-resistant strains of bacteria.
Anti-inflammatory and Analgesic Applications
Pyrido[1,2-a][1,3,5]triazin-4-ones have shown promise in anti-inflammatory and analgesic research . The compound could be studied for its effectiveness in reducing inflammation and pain, which could lead to new treatments for conditions like arthritis or chronic pain.
Antihistaminic Activity
The presence of a methylsulfanyl group in the compound’s structure may confer antihistaminic properties . This could be beneficial in the development of new antihistamines for allergies or allergic reactions.
Tyrosine Kinase Inhibition
Some pyrido[1,2-a][1,3,5]triazin-4-ones are known to act as tyrosine kinase inhibitors . This compound could be part of studies aimed at treating diseases that involve abnormal tyrosine kinase activity, such as certain types of cancer.
特性
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-10-5-4-9(11(16)7-10)8-21-13-17-12-3-1-2-6-19(12)14(20)18-13/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPOEIRGHXCYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)

![3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2875652.png)
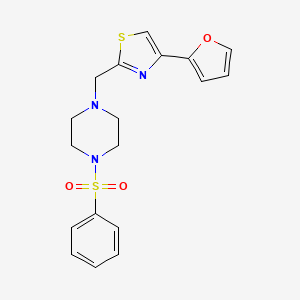

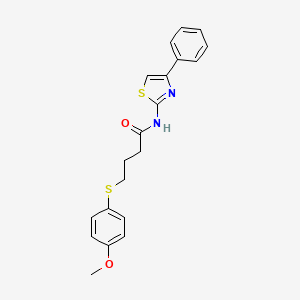
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2875661.png)
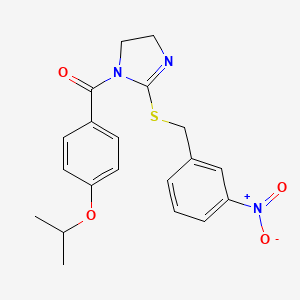
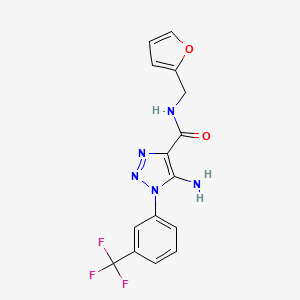
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2875665.png)
